4-ethyl-2,3-dioxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-2,3-dioxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development Applications Research efforts have focused on the synthesis of complex molecules with potential therapeutic applications. For instance, the development of a CGRP receptor antagonist involved a convergent, stereoselective synthesis, highlighting the significance of such compounds in drug development and the importance of efficient synthetic pathways (Cann et al., 2012). This research underscores the potential utility of complex piperazine derivatives in creating potent pharmaceutical agents.
Antimicrobial Activity Compounds featuring the piperazine moiety have been evaluated for their antimicrobial properties. A study demonstrated the synthesis of 1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial activity, revealing that Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012). This finding suggests the potential of structurally related compounds in antimicrobial drug development.
Antihypertensive Agents Research into piperidine derivatives with quinazoline rings demonstrated their potential as antihypertensive agents. Certain derivatives produced strong hypotension in spontaneously hypertensive rat models, indicating the therapeutic promise of these compounds in managing hypertension (Takai et al., 1986).
Anti-Inflammatory and Analgesic Properties The synthesis of novel benzodifuranyl derivatives led to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research highlights the potential of such compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antipsychotic Potential Heterocyclic analogs of known antipsychotic agents were synthesized and evaluated, demonstrating potent in vivo activities and a favorable profile for minimizing extrapyramidal side effects. This suggests the utility of piperazine and related compounds in developing new antipsychotic medications (Norman et al., 1996).
Wirkmechanismus
Target of action
The compound “4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide” contains a quinazoline ring . Quinazoline derivatives are known to have a wide range of biological activities and can interact with various targets, including enzymes, receptors, and ion channels .
Mode of action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinazoline derivatives are often involved in pathways related to cell signaling, inflammation, and cell proliferation .
Pharmacokinetics
Generally, the pharmacokinetics of a compound depend on its chemical structure, and quinazoline derivatives can have diverse properties .
Result of action
Quinazoline derivatives can have a variety of effects, including anti-inflammatory, anticancer, and antiviral activities .
Eigenschaften
IUPAC Name |
4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-2-24-11-12-26(19(28)18(24)27)20(29)23-14-7-9-25(10-8-14)17-15-5-3-4-6-16(15)21-13-22-17/h13-14H,2-12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFRSKLOCHVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.